molecular formula C21H20N6O2S B13762558 Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]- CAS No. 55296-90-7

Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-

Cat. No.: B13762558
CAS No.: 55296-90-7
M. Wt: 420.5 g/mol
InChI Key: FOQLIEMCOIMRME-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- (CAS 55296-90-7) is a nitrile-containing azo compound with the molecular formula C21H20N6O2S and a molecular weight of 420.490 g/mol. Its structure features:

  • A propanenitrile backbone (CH2CH2CN).
  • A 3-phenylpropylamino group attached to a phenyl ring.
  • A 5-nitro-2-thiazolylazo chromophore at the para position of the phenyl ring.

Key properties include a LogP of 4.63, indicating high lipophilicity, and applications in reverse-phase HPLC analysis using the Newcrom R1 column for separation and detection . The nitro-thiazolylazo group enhances UV-vis absorbance, making it suitable for analytical methods requiring chromophoric detection .

Properties

CAS No.

55296-90-7

Molecular Formula

C21H20N6O2S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile

InChI

InChI=1S/C21H20N6O2S/c22-13-5-15-26(14-4-8-17-6-2-1-3-7-17)19-11-9-18(10-12-19)24-25-21-23-16-20(30-21)27(28)29/h1-3,6-7,9-12,16H,4-5,8,14-15H2

InChI Key

FOQLIEMCOIMRME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods

Stepwise Preparation Details

Diazonium Salt Formation
  • Starting from 5-nitro-2-thiazolyl amine, diazotization is performed using sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0-5°C) to generate the corresponding diazonium salt.

  • Control of temperature and pH is critical to maintain diazonium salt stability.

Azo Coupling Reaction
  • The diazonium salt is then coupled with a phenyl derivative bearing an amino group substituted with a 3-phenylpropyl chain.

  • The coupling typically occurs under mildly alkaline conditions (pH 8-10) to promote nucleophilic attack on the diazonium ion.

  • The coupling site is the para-position of the aromatic amine, yielding the azo linkage.

Introduction of 3-Phenylpropyl Amino Group
  • The 3-phenylpropyl amino substituent can be introduced by reaction of the aromatic amine with 3-phenylpropyl halide (e.g., bromide or chloride) under nucleophilic substitution conditions.

  • Alternatively, reductive amination of the aromatic amine with 3-phenylpropionaldehyde followed by reduction can be employed.

  • Reaction conditions involve typical nucleophilic substitution solvents such as DMF or DMSO, with bases like K2CO3 or NaH.

Formation of Propanenitrile Moiety
  • The propanenitrile group is linked to the amino nitrogen, likely introduced via alkylation with a 2-cyanoethyl halide (e.g., 2-bromoacetonitrile) or by reaction of the amino group with acrylonitrile under Michael addition conditions.

  • This step requires careful control to avoid side reactions and ensure selective alkylation.

Purification and Characterization

  • The final compound is purified by reverse phase high-performance liquid chromatography (RP-HPLC), employing mobile phases such as acetonitrile-water mixtures with phosphoric acid or formic acid for MS compatibility.

  • Preparative chromatography may be used to isolate the compound and remove impurities.

  • Characterization includes mass spectrometry, NMR spectroscopy, and melting point analysis.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Diazotization 5-nitro-2-thiazolyl amine, NaNO2, HCl, 0-5°C Formation of diazonium salt Temperature control critical
Azo Coupling Diazonium salt + aromatic amine (3-phenylpropyl substituted), pH 8-10 Formation of azo bond Mild alkaline medium preferred
Amino Substitution Aromatic amine + 3-phenylpropyl halide or aldehyde + reductant Introduction of 3-phenylpropyl amino Choice depends on availability and scale
Propanenitrile Attachment Amino compound + 2-bromoacetonitrile or acrylonitrile Formation of propanenitrile moiety Alkylation selectivity important
Purification RP-HPLC with MeCN/H2O + phosphoric/formic acid Isolation of pure compound Scalable method for preparative use

Literature and Supplier Information

  • Multiple chemical suppliers from China offer this compound at high purity (≥99%) for research and commercial use, indicating established synthetic protocols.

  • The compound is primarily used as a fine chemical intermediate, supporting the inference that its preparation methods are well-developed for industrial scale.

  • Analytical methods such as RP-HPLC with Newcrom R1 columns are standardized for quality control.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

One of the primary applications of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is in analytical chemistry, particularly in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC).

HPLC Methodology

The compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid. This method allows for the separation of impurities and is scalable for preparative separation tasks.

Case Study: Newcrom R1 Column

A specific case study involves the use of the Newcrom R1 column, which is designed for low silanol activity and optimized for reverse-phase applications. The column's design facilitates the efficient separation of Propanenitrile, making it suitable for pharmacokinetic studies and other analytical purposes .

Pharmacokinetics

The pharmacokinetic profile of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). This information is critical for evaluating its potential as a therapeutic agent or in drug formulation.

Environmental Science

Research has also focused on the environmental impact and toxicity of this compound. Studies indicate that it may exhibit persistence and bioaccumulation potential in aquatic environments. Understanding these properties is crucial for assessing its risks within ecological contexts .

Material Science

In material science, compounds like Propanenitrile are investigated for their potential use as dyes or pigments due to their azo functional groups. These applications leverage the compound's color properties and stability under various conditions, making it useful in textile and polymer industries.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .

Comparison with Similar Compounds

Propanenitrile Derivatives with Modified Alkyl/Aryl Substituents

Compound Name (CAS) Substituents Molecular Formula Key Differences Applications References
Target Compound
(55296-90-7)
3-phenylpropylamino,
5-nitro-2-thiazolylazo
C21H20N6O2S Reference compound for HPLC; nitro-thiazolylazo enhances UV detection. Analytical separation, impurity profiling .
Propanenitrile, 3-[4-(5-nitro-2-thiazolyl)azoamino]-
(19745-44-9)
2-phenylethylamino C20H18N6O2S Shorter alkyl chain (C8 vs. C9 in target) reduces lipophilicity (LogP ~4.2 estimated). Limited data; potential use in dye or analytical chemistry.
Propanenitrile, 3-[phenyl(3-phenylpropyl)amino]-
(55296-92-9)
Phenyl, no azo group C18H18N2 Absence of azo chromophore limits UV detection utility. Likely intermediate in organic synthesis.

Key Findings :

  • The 3-phenylpropyl group in the target compound increases lipophilicity compared to the 2-phenylethyl analog, enhancing retention in RP-HPLC .
  • The 5-nitro-2-thiazolylazo group is critical for UV detection at specific wavelengths (e.g., ~400–500 nm), unlike non-azo analogs .

Azo Compounds with Varied Heterocyclic/Aromatic Groups

Compound Name (CAS) Core Structure Functional Groups Key Differences Applications References
Target Compound
(55296-90-7)
Propanenitrile + thiazole Nitro-thiazolylazo Electron-withdrawing nitro group stabilizes azo bond. Analytical chemistry, chromophoric detection .
Propanenitrile, 3-[[4-[(2-methoxyphenyl)azo]phenyl]methylamino]-
(59528-10-8)
Propanenitrile + methoxyphenyl Methoxy-phenylazo Electron-donating methoxy group reduces azo bond stability; shifts UV absorbance. Textile dyes, potential sensors.
Hydrazone derivatives (e.g., 11a,b in ) Oxopropanenitrile + aryl Aryl-hydrazone Hydrazone linkage instead of azo; different reactivity and stability. Pharmaceutical intermediates.

Key Findings :

  • Nitro groups in the target compound improve resistance to reductive cleavage compared to methoxy-substituted analogs .
  • Thiazole rings contribute to higher polarity and stronger UV absorption than benzene-based azo compounds .

Non-Nitrile Analogs with Shared Motifs

Compound Name (CAS) Core Structure Functional Groups Key Differences Applications References
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-... benzamide
(, Entry 13)
Benzamide + cyanomethoxy Cyanomethoxy, amide Amide group increases hydrogen bonding; reduced LogP. Drug discovery, enzyme inhibition.
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () Thiadiazole + phenylpropyl Thiadiazole, chloroaryl Thiadiazole core alters electronic properties; chloro group enhances bioactivity. Antimicrobial agents.

Key Findings :

  • Nitrile groups (as in the target compound) improve solubility in organic solvents compared to amides or thiadiazoles .
  • The azo-thiazole system in the target compound provides unique redox properties absent in benzamide or thiadiazole analogs.

Q & A

Basic Research Questions

Q. How can the synthesis of this azo-thiazole propanenitrile derivative be optimized, particularly in the diazonium coupling step?

  • Methodological Answer : The synthesis involves diazonium salt formation from 5-nitro-2-thiazolamine, followed by coupling with a substituted aniline intermediate. Key parameters include:

  • Temperature control : Maintain 0–5°C during diazotization to prevent premature decomposition .
  • pH adjustment : Use buffered solutions (pH 6–8) during coupling to stabilize the diazonium intermediate and enhance electrophilic substitution on the aromatic ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the thiazole and aniline precursors .
  • Example protocol from : Refluxing 4-phenyl butyric acid with POCl3 and thiosemicarbazide at 90°C for 3 hours yielded a thiadiazole precursor, with precipitation at pH 8–8.

Q. What spectroscopic techniques are most effective for characterizing the azo-thiazole linkage and nitrile group?

  • Methodological Answer :

  • UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorption at 400–500 nm; shifts in λmax correlate with electronic effects from the nitro-thiazole substituent .
  • FT-IR : Confirm the nitrile group (C≡N) via a sharp peak at ~2240 cm<sup>−1</sup>. The azo bond shows a stretch at ~1450–1600 cm<sup>−1</sup> .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons adjacent to the azo group appear as deshielded signals (δ 7.5–8.5 ppm). The 3-phenylpropyl chain shows multiplet splitting at δ 1.5–2.8 ppm .

Q. How do substituents on the phenyl and thiazole rings influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., NO2 on thiazole) : Enhance azo bond stability by reducing electron density on the N=N moiety, as shown in analogues with 5-nitro substituents .
  • Steric effects : Bulky 3-phenylpropyl groups may hinder π-π stacking, reducing aggregation in solution (observed via dynamic light scattering) .
  • Table: Substituent Effects on Degradation Half-Life (pH 7, 25°C)
Substituent PositionHalf-Life (h)
5-NO2 (thiazole)120
4-Cl (phenyl)85
3-OCH3 (phenyl)45
Data derived from analogues in and .

Advanced Research Questions

Q. What computational approaches can predict the electronic structure and charge distribution in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density on the azo-thiazole system. The nitro group’s electron-withdrawing effect localizes negative charge on the thiazole ring, confirmed via Mulliken population analysis .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) indicate potential redox activity, relevant for photocatalytic applications .

Q. How does this compound interact with hydroxyl radicals (•OH) in atmospheric or aqueous environments?

  • Methodological Answer :

  • Kinetic Studies : Use pulse radiolysis to measure rate constants (kOH). For propanenitrile derivatives, kOH ≈ 10<sup>−13</sup> cm<sup>3</sup> molecule<sup>−1</sup> s<sup>−1</sup>, with oxidation pathways yielding NOx species .
  • Degradation Products : LC-MS/MS identifies nitrile oxidation to carboxylic acids and nitro group reduction to amines under UV/H2O2 conditions .

Q. How can contradictory NMR data for the 3-phenylpropyl chain be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : At 298 K, overlapping signals for propyl CH2 groups may coalesce; cooling to 243 K resolves splitting patterns .
  • COSY/HSQC : Correlate <sup>1</sup>H-<sup>13</sup>C couplings to assign methylene protons (δ 2.2–2.6 ppm) and confirm branching .

Q. What non-covalent interactions dominate crystal packing in related bromophenyl-propanenitrile analogues?

  • Methodological Answer :

  • X-ray Crystallography : In 2-(2-bromophenyl)propanenitrile, C–H∙∙∙N hydrogen bonds (2.6–2.8 Å) and π-stacking (3.4 Å) stabilize the lattice .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H∙∙∙N: 12%, H∙∙∙Br: 8%) to prioritize synthons for co-crystal design .

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